

How to dissolve Atuveciclib S-Enantiomer in DMSO for experiments

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Compound of Interest		
Compound Name:	Atuveciclib S-Enantiomer	
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Application Notes and Protocols for Atuveciclib S- Enantiomer

Abstract: This document provides detailed application notes and protocols for the dissolution and use of **Atuveciclib S-Enantiomer** in Dimethyl Sulfoxide (DMSO) for research applications. **Atuveciclib S-Enantiomer** is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1] [2][3] Proper handling and dissolution are critical for obtaining accurate and reproducible experimental results. These guidelines are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

Atuveciclib S-Enantiomer is an organic small molecule with specific solubility characteristics that are crucial for its use in experimental settings. The compound is highly soluble in DMSO, but virtually insoluble in aqueous solutions like water and ethanol.[4] It is imperative to use high-purity, anhydrous (fresh) DMSO for preparing stock solutions, as hygroscopic (moisture-absorbed) DMSO can significantly decrease the compound's solubility.[2][5]

Table 1: Physicochemical and Solubility Data for Atuveciclib Enantiomers



Property	Atuveciclib S- Enantiomer	Atuveciclib (Racemate)	Atuveciclib R- Enantiomer
Synonyms	BAY-1143572 S- Enantiomer	BAY-1143572	(R)-Atuveciclib
Molecular Weight	387.43 g/mol [3]	387.43 g/mol [4]	387.43 g/mol [6]
Formula	C18H18FN5O2S[3]	C18H18FN5O2S[4]	C18H18FN5O2S[6]
Primary Target	CDK9/Cyclin T1[2]	CDK9/Cyclin T1[4]	CDK9/Cyclin T1[6]
IC50 (CDK9/CycT1)	16 nM[2][3]	13 nM[4]	Not specified, but acts as a CDK9 inhibitor[6]
Solubility in DMSO	≥ 113 mg/mL (≥ 291.67 mM)[2][5][7]	77 mg/mL (198.74 mM)[4]	128.5 mg/mL (331.67 mM)[6]
Solubility in Water	Insoluble[4]	Insoluble[4]	Not specified
Solubility in Ethanol	Insoluble[4]	Insoluble[4]	Not specified

Note: The "≥" symbol indicates that the solubility may be higher, but saturation was not achieved at this concentration.[2][7]

Experimental Protocols Protocol for Preparing a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of **Atuveciclib S- Enantiomer**, which can be stored for long-term use and diluted for various experiments.

Materials:

- Atuveciclib S-Enantiomer (powder)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, amber or opaque polypropylene or glass vials



- · Calibrated precision balance
- Vortex mixer
- Ultrasonic water bath (optional)

Procedure:

- Preparation: Before starting, bring the vial of Atuveciclib S-Enantiomer powder and the DMSO to room temperature.
- Weighing: Accurately weigh the desired amount of Atuveciclib S-Enantiomer powder using a calibrated balance and place it into a sterile vial.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the
 desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). Refer to the molarity
 calculator on vendor websites if needed.
- Dissolution:
 - Cap the vial securely and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
 - Visually inspect the solution against a light source to ensure there are no visible particulates.
 - If dissolution is slow, the process can be aided by brief sonication in an ultrasonic water bath or gentle warming to 37°C.[3]
- Aliquoting and Storage:
 - To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile vials.[3][8]
 - Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2][7][9] Always consult the manufacturer's data sheet for specific storage recommendations.



Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for in vitro experiments.

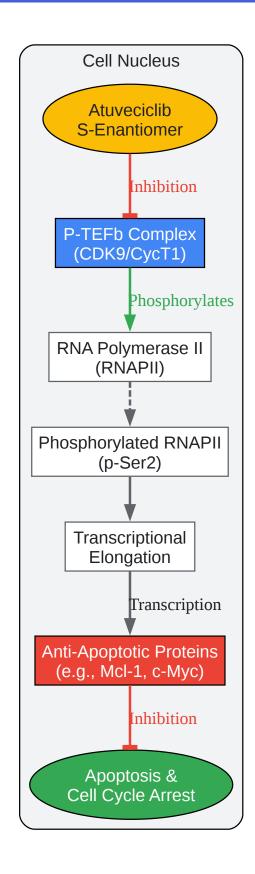
Procedure:

- Thaw Stock Solution: Remove one aliquot of the concentrated DMSO stock solution from the freezer and thaw it completely at room temperature.
- Serial Dilution: Perform a stepwise (serial) dilution of the stock solution into your cell culture medium to achieve the final desired experimental concentration. A direct, large-volume dilution is not recommended as it can cause the compound to precipitate out of solution.[8]
- Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]
- Control Group: Prepare a vehicle control by adding the same final concentration of DMSO
 (without the compound) to the cell culture medium. This is essential for distinguishing the
 effects of the compound from the effects of the solvent.
- Immediate Use: Use the freshly prepared working solution immediately for your experiments.

Mandatory Visualizations Signaling Pathway of Atuveciclib

Atuveciclib inhibits the P-TEFb complex (CDK9/Cyclin T1), which is essential for the phosphorylation of RNA Polymerase II at the Serine 2 position of its C-terminal domain.[1] This phosphorylation event is a critical switch from transcription initiation to productive elongation. By inhibiting CDK9, Atuveciclib prevents this phosphorylation, leading to a halt in the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][10]





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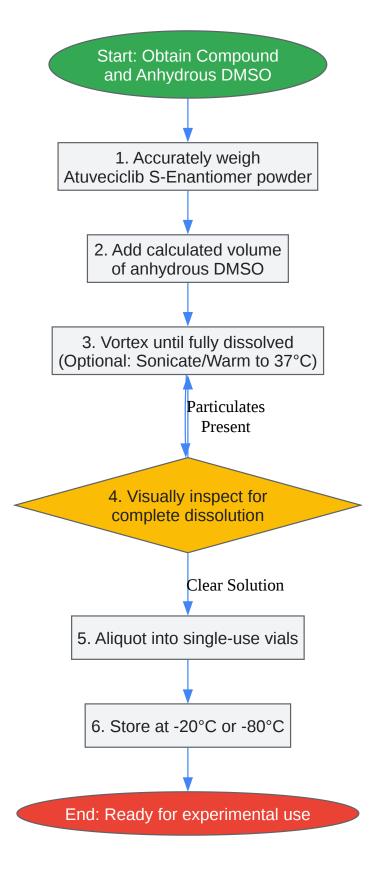
Caption: Atuveciclib inhibits CDK9, blocking transcription and promoting apoptosis.



Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow for preparing a stable, high-concentration stock solution of **Atuveciclib S-Enantiomer** in DMSO.





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Caption: Workflow for dissolving Atuveciclib S-Enantiomer in DMSO.



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